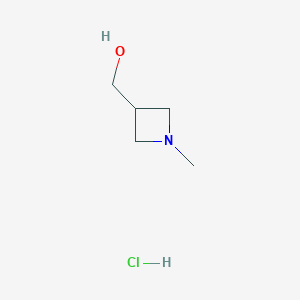

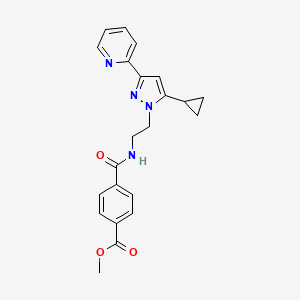

![molecular formula C24H27N3O2 B2812890 N-(3,5-二甲基苯基)-5,6,8-三甲基-10-氧代-3,4,5,10-四氢苯并[b][1,6]萘啉-2(1H)-甲酰胺 CAS No. 1251675-12-3](/img/structure/B2812890.png)

N-(3,5-二甲基苯基)-5,6,8-三甲基-10-氧代-3,4,5,10-四氢苯并[b][1,6]萘啉-2(1H)-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

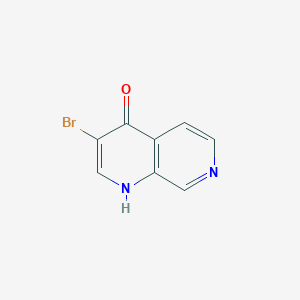

“N-(3,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide” is a compound that belongs to the class of 1,6-naphthyridines . These compounds are known for their diverse biological activities, including anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Synthesis Analysis

The synthesis of 1,6-naphthyridines has been a topic of interest in synthetic and medicinal chemistry fields . A variety of methods have been developed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis

The molecular structure of “N-(3,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide” is characterized by the presence of a 1,6-naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .Chemical Reactions Analysis

The chemical reactions involving 1,6-naphthyridines are diverse and depend on the specific substituents present in the molecule. For instance, Feng et al. developed a library of spiro[indoline-3,4′-pyrazolo[3,4-b][1,6]naphthyridine]-2,5′(1′H)-dione derivatives through a novel ionic liquid (BMIm)Br-mediated and p-toluene sulfonic acid (p-TsOH)-catalyzed reaction .科学研究应用

合成和细胞毒性活性

苯并[b][1,6]萘啶的羧酰胺衍生物已被合成并评估了其对各种癌细胞系的细胞毒性活性。这些化合物包括N-(3,5-二甲苯基)-5,6,8-三甲基-10-氧代-3,4,5,10-四氢苯并[b][1,6]萘啶-2(1H)-羧酰胺,表现出有效的细胞毒性,表明其作为化学治疗剂的潜力。一些衍生物显示IC(50)值小于10 nM,突出了其功效。此外,针对小鼠皮下结肠38肿瘤的体内试验表明,对于特定衍生物,单剂量即可显示出治愈效果,突出了其在癌症治疗中的潜力Deady 等人,2003 年;Deady 等人,2005 年。

药代动力学和分布

一项专注于结构类似的化合物SN 28049的药代动力学和分布的研究,提供了对此类化合物在生物系统中行为的见解。该研究开发了一种灵敏的液相色谱-质谱法,用于测定血浆中的SN 28049,为研究类似化合物的药代动力学提供了基础方法。它揭示了该化合物在给药后长达 12 小时内均达到可测量的血浆浓度,并观察到双指数浓度-时间曲线。这项研究有助于了解 N-(3,5-二甲苯基)-5,6,8-三甲基-10-氧代-3,4,5,10-四氢苯并[b][1,6]萘啶-2(1H)-羧酰胺类化合物的全身暴露和分布Lukka 等人,2008 年。

抗肿瘤活性和DNA结合

另一项研究比较了一系列苯并萘啶抗癌剂,包括SN 28049,其与N-(3,5-二甲苯基)-5,6,8-三甲基-10-氧代-3,4,5,10-四氢苯并[b][1,6]萘啶-2(1H)-羧酰胺具有相似的结构框架。该研究强调了亲脂性、肿瘤药代动力学和抗肿瘤活性之间的关系。具体而言,甲基衍生物(SN 28049)表现出优异的肿瘤组织滞留和抗肿瘤活性,表明萘啶核心的修饰可以显着影响这些化合物在癌症治疗中的疗效Lukka 等人,2012 年。

作用机制

Target of Action

Compounds with similar structures, such as 1,6-naphthyridines, have been found to exhibit a broad spectrum of biological activities . They have been used in the treatment of several human diseases and have applications in diagnostics, agriculture, and industrial endeavors .

Mode of Action

It’s known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity . For example, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents, and naphthalene-fused 1,6-naphthyridines act as anticancer agents .

Biochemical Pathways

Compounds with similar structures have been found to inhibit 3-phosphoinositide-dependent kinase-1 , act as DNA-intercalating agents , and exhibit HIV-1 integrase inhibitory activity and cytotoxicity against cancer cells .

Pharmacokinetics

The molecular docking and in silico pharmacokinetic predictions provide a detailed understanding for utilizing the dibenzo [b,h] [1,6]naphthyridine scaffold in future drug discovery and development of pdk1 inhibitors .

Result of Action

Compounds with similar structures have shown significant anticancer activity when compared to a marketed lung cancer drug, pemetrexed .

未来方向

The future directions in the research of 1,6-naphthyridines include the development of more ecofriendly, safe, and atom-economical approaches for their synthesis . Additionally, further studies are needed to fully understand the biological activities of these compounds and their potential applications in medicinal chemistry.

属性

IUPAC Name |

N-(3,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O2/c1-14-8-15(2)11-18(10-14)25-24(29)27-7-6-21-20(13-27)23(28)19-12-16(3)9-17(4)22(19)26(21)5/h8-12H,6-7,13H2,1-5H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDYEFDNGKINEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)N2CCC3=C(C2)C(=O)C4=CC(=CC(=C4N3C)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

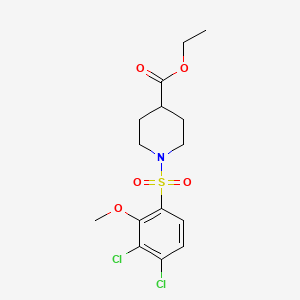

![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2812808.png)

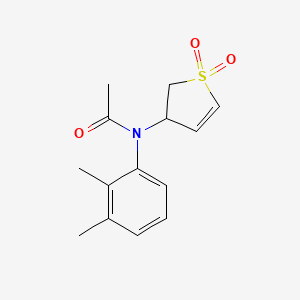

![(E)-3-(3,4-dimethoxyphenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2812811.png)

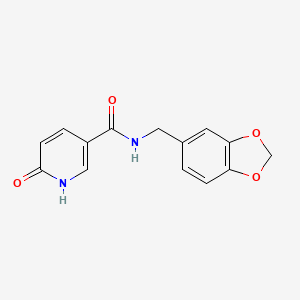

![N-[3,5-bis(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2812812.png)

![2-(4-methylphenyl)-3-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2812816.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2812818.png)